Boc-6-bromo-DL-tryptophan
Overview
Description
Boc-6-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and makes it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a Boc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
After bromination, the amino group is protected by reacting the brominated tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or potassium tert-butoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution: Various substituted tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Deprotection: 6-bromo-DL-tryptophan.
Scientific Research Applications
Boc-6-bromo-DL-tryptophan is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the synthesis of various indole derivatives.
Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-6-bromo-DL-tryptophan involves its interaction with specific molecular targets, primarily proteins and enzymes. The bromine atom and the Boc group enhance the compound’s binding affinity and specificity towards these targets. The indole ring of tryptophan is known to interact with various receptors and enzymes, influencing their activity and function. The presence of the bromine atom can further modulate these interactions, leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
- Boc-6-chloro-DL-tryptophan
- Boc-7-bromo-DL-tryptophan
- 6-bromo-DL-tryptophan
- 6-chloro-DL-tryptophan
Uniqueness
Boc-6-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. The Boc group provides additional stability and protection, making it suitable for various synthetic and research applications. Compared to its chloro analogs, the bromo derivative exhibits different reactivity and binding characteristics, which can be exploited in specific research and industrial applications .
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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